N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide
Description
N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with two cyclopropyl groups at the 3- and 5-positions. The pyrazole ring is linked via an ethyl chain to a thiophene-3-carboxamide moiety.
The compound’s crystallographic characterization may employ programs like SHELX (e.g., SHELXL for refinement or SHELXS for structure solution), which are widely used for small-molecule structural determination due to their robustness and precision .
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(13-5-8-21-10-13)17-6-7-19-15(12-3-4-12)9-14(18-19)11-1-2-11/h5,8-12H,1-4,6-7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXUGPDAAJUJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CSC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Target Intermediate Identification
Molecular Architecture
The compound’s structure comprises:
Critical Intermediates
- 3,5-Dicyclopropyl-1H-pyrazole : Synthesized via cyclocondensation of cyclopropyl ketones with hydrazines.
- 2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethylamine : Formed via N-alkylation of the pyrazole with 2-chloroethylamine.
- Thiophene-3-carboxylic acid : Activated as an acyl chloride or mixed anhydride for amidation.
Pyrazole Core Synthesis
Cyclocondensation of Cyclopropyl Ketones
The 3,5-dicyclopropylpyrazole scaffold is synthesized through a [3+2] cycloaddition or hydrazine-ketone condensation:
- Reagents : Cyclopropyl methyl ketone and hydrazine hydrate.
- Conditions : Reflux in ethanol (12 h, 80°C), yielding 65–70%.
- Mechanism : Base-catalyzed enolization followed by nucleophilic attack of hydrazine.
Table 1: Optimization of Pyrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | |
|---|---|---|---|---|
| None | Ethanol | 80 | 65 | |
| Acetic acid | Toluene | 110 | 72 | |
| ZrCl₄ | MeCN | 50 | 68 |
N-Alkylation to Install Ethylamine Linker
Alkylation of Pyrazole Nitrogen
The pyrazole’s N1 position is alkylated using 2-chloroethylamine hydrochloride:
Amidation with Thiophene-3-Carboxylic Acid
Carboxylic Acid Activation
Thiophene-3-carboxylic acid is activated via:
Amide Bond Formation
The ethylamine intermediate couples with activated thiophene-3-carboxylate using:
- ZrCl₄-Catalyzed Method (ACS Protocol):
- Conditions : MeCN, 80°C, 5–24 h.
- Yield : 75–82% after Amberlyst resin workup.
- HATU-Mediated Coupling :
- Reagents : HATU (1.1 eq.), DIPEA (3 eq.), DMF, rt, 12 h.
- Yield : 70–74%.
Table 2: Comparison of Amidation Methods
| Method | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | |
|---|---|---|---|---|---|
| ZrCl₄ | Zirconium(IV) | MeCN | 80 | 82 | |
| HATU | HATU/DIPEA | DMF | 25 | 74 | |
| Oxalyl Chloride | NEt₃ | DCM | 0→25 | 68 |
Purification and Characterization
Chromatographic Techniques
Mechanistic Insights and Side Reactions
Competing Pathways
Industrial-Scale Considerations
Recent Advances and Patent Landscape
Continuous Flow Synthesis
- Microreactor Systems : Reduce reaction time from 24 h to 2 h for amidation.
- Patent CN113214236A : Describes thiophene-carboxamide derivatives as agrochemicals, validating the scalability of analogous routes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Structure
The compound features a thiophene ring and a pyrazole moiety, which are known for their biological activity. The presence of the dicyclopropyl group enhances the compound's potential for diverse interactions with biological targets.
Medicinal Chemistry
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide has been investigated for its potential therapeutic effects:
- Anticancer Activity: Research indicates that compounds with pyrazole rings can inhibit specific kinases involved in cancer progression. For example, a related pyrazole derivative has shown significant inhibition of RET kinase activity, which plays a crucial role in various cancers. The mechanism involves blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival .
Table 1: Inhibitory Activity of Pyrazole Derivatives on RET Kinase
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A (similar structure) | 0.05 | RET kinase inhibition |
| This compound | TBD | TBD |
Biology
The compound can be utilized to study enzyme inhibition and receptor binding. Its structure allows it to interact with various biological processes, making it a valuable tool in biochemical research.
Materials Science
In materials science, this compound can be explored for developing new materials with unique electronic or optical properties. Its heterocyclic nature may contribute to enhanced conductivity or photonic properties in novel applications.
Agriculture
The compound shows promise in agricultural applications as well. It can be investigated for its potential as an agrochemical with herbicidal or pesticidal activities. The structural characteristics may allow it to interact effectively with biological systems in pests or weeds.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Biological Evaluation:
- Molecular Docking Studies:
Mechanism of Action
The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the lack of direct experimental or computational data in the provided evidence, comparisons are inferred based on structural analogs. Below is a hypothetical analysis of key features:
Table 1: Structural and Functional Comparison with Analogous Compounds
| Compound Name | Core Structure | Substituents | Potential Applications | Key Differences |
|---|---|---|---|---|
| N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide | Pyrazole + thiophene | Cyclopropyl (3,5), ethyl-thiophene-amide | Kinase inhibition (hypothetical) | Unique cyclopropyl-thiophene linkage |
| Imatinib (Gleevec®) | Pyrimidine + piperazine | Methylpiperazine, benzamide | BCR-ABL kinase inhibition | Larger aromatic system; clinical use |
| Ruxolitinib | Pyrazolopyrimidine | Cyclopropyl (3), cyanopyrrolidine | JAK1/2 inhibition | Simplified cyclopropyl substitution |
| Tofacitinib | Pyrrolopyrimidine | Piperidine-ethyl | JAK3 inhibition | Lack of thiophene moiety |
Key Observations:
Cyclopropyl Substitution: The dual cyclopropyl groups in the target compound may enhance metabolic stability compared to non-substituted pyrazoles (e.g., Celecoxib), as cyclopropanes resist oxidative degradation .
Biological Activity
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide is a novel organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with cyclopropyl groups and a thiophene carboxamide moiety. Its molecular formula is with a molecular weight of approximately 273.35 g/mol. The structural complexity allows for diverse biological interactions.
Target Proteins
This compound primarily targets Cyclin A2 and Cyclin-dependent kinase 2 (CDK2) , which are crucial for cell cycle regulation. The interaction with these targets suggests that the compound may influence cell proliferation and growth by modulating the cell cycle progression pathways.
Biochemical Pathways
The compound's influence on the cell cycle regulation pathway indicates potential applications in cancer therapeutics. By inhibiting CDK2 activity, it may prevent the transition from the G1 phase to the S phase of the cell cycle, thereby inhibiting tumor growth.
Antimicrobial Activity
Research has indicated that pyrazole-based compounds can exhibit moderate antimicrobial properties. For example, derivatives tested against common pathogens such as Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MIC) around 250 µg/mL . This suggests that this compound may also possess antimicrobial potential worth exploring.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of similar compounds on cancer cell lines. For instance, a study reported IC50 values in the low nanomolar range for structurally related pyrazole derivatives against various cancer types . Although specific data for this compound is not available, these findings highlight the potential efficacy of this class of compounds.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the pyrazole ring and substituents significantly affect biological activity. For example, introducing different alkyl or aryl groups can enhance potency against specific targets like CDK2 or COX enzymes . The dicyclopropyl substitution in this compound may optimize its interaction with these targets.
Q & A
Q. What are the standard synthetic routes for N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves two key steps: (1) preparation of the 3,5-dicyclopropylpyrazole intermediate and (2) coupling with thiophene-3-carboxamide via an ethyl linker.
- Pyrazole Synthesis : The pyrazole core can be synthesized by cyclocondensation of cyclopropanecarbonyl derivatives with hydrazine hydrate under acidic conditions . Temperature control (reflux in ethanol) and stoichiometric ratios are critical for yield optimization.
- Coupling Reaction : The ethyl linker is introduced via nucleophilic substitution or amide coupling. For example, reacting 2-(chloroethyl)thiophene-3-carboxamide with the pyrazole intermediate in dimethylformamide (DMF) at 80–90°C for 12–24 hours achieves moderate yields (60–70%) .
- Optimization : Use catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation, and monitor reactions via TLC .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole formation | Cyclopropanecarbonyl chloride + hydrazine (EtOH, Δ) | 65% | |
| Ethyl linker coupling | EDC, DMF, 80°C, 24 hrs | 70% |
Q. What spectroscopic methods are most reliable for characterizing this compound, and how are data interpreted?
Structural confirmation relies on NMR, IR, and mass spectrometry :
- ¹H/¹³C NMR : The pyrazole ring protons (δ 6.2–6.8 ppm) and thiophene carboxamide (δ 7.3–7.5 ppm) are diagnostic. Cyclopropyl groups show distinct signals at δ 1.2–1.5 ppm (CH₂) and δ 0.8–1.0 ppm (CH) .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrazole N-H (~3400 cm⁻¹) .
- MS : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (C₁₇H₂₀N₃O₂S: ~330.4 g/mol) .
Q. What initial biological screening approaches are recommended for this compound?
Prioritize in vitro assays to evaluate bioactivity:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 10–100 μM concentrations .
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the study of this compound’s electronic properties and target interactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic regions. The cyclopropyl groups induce steric hindrance, affecting binding .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinases). The thiophene carboxamide may form hydrogen bonds with catalytic lysine residues, while pyrazole engages in π-π stacking .
Table 2 : Example Docking Scores (Glide SP)
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -9.2 | H-bond with Thr766 |
| CYP3A4 | -7.8 | Hydrophobic with Phe304 |
Q. How should researchers resolve contradictions in bioactivity data across different assay conditions?
Contradictions may arise from solvent effects, protein conformational states, or redox interference. Mitigation strategies:
- Control Experiments : Include vehicle (DMSO) controls and validate assays with known inhibitors .
- Dose-Response Curves : Test 5–6 concentrations to calculate IC₅₀ values and assess reproducibility .
- Structural Analog Comparison : Benchmark against analogs (e.g., trifluoromethylpyrazole derivatives) to identify structure-activity trends .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
- Flow Chemistry : Continuous synthesis of pyrazole intermediates reduces side products .
- Purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) for >95% purity .
- Quality Control : Implement in-line FTIR to monitor reaction progress and prevent over-alkylation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
